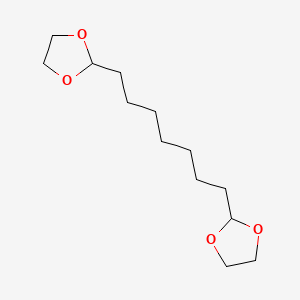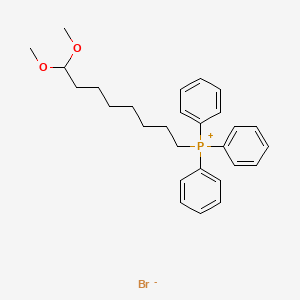
1,7-Bis(1,3-dioxolane-2-yl)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Bis(1,3-dioxolane-2-yl)heptane is an organic compound that features two 1,3-dioxolane rings attached to a heptane backbone. The dioxolane rings are five-membered cyclic ethers, which are commonly used as protecting groups in organic synthesis due to their stability and ease of formation. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Bis(1,3-dioxolane-2-yl)heptane can be synthesized through the acetalization of heptane-1,7-dione with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of molecular sieves or other drying agents can also enhance the efficiency of water removal during the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Bis(1,3-dioxolane-2-yl)heptane undergoes various chemical reactions, including:
Oxidation: The dioxolane rings can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dioxolane rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like organolithium or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane rings can yield aldehydes or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,7-Bis(1,3-dioxolane-2-yl)heptane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,7-Bis(1,3-dioxolane-2-yl)heptane involves its ability to form stable cyclic structures that protect reactive functional groups during chemical reactions. The dioxolane rings can be easily formed and removed under mild conditions, making them ideal for use in multi-step synthetic processes. The compound interacts with molecular targets through its ether linkages, which can participate in hydrogen bonding and other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(1,3-dioxolan-2-yl)ethane
- 1,3-Bis(1,3-dioxolan-2-yl)propane
- 1,4-Bis(1,3-dioxolan-2-yl)butane
Uniqueness
1,7-Bis(1,3-dioxolane-2-yl)heptane is unique due to its longer heptane backbone, which provides greater flexibility and potential for forming more complex structures. This makes it particularly useful in applications requiring extended molecular frameworks .
Propriétés
Numéro CAS |
188957-14-4 |
|---|---|
Formule moléculaire |
C13H24O4 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
2-[7-(1,3-dioxolan-2-yl)heptyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H24O4/c1(2-4-6-12-14-8-9-15-12)3-5-7-13-16-10-11-17-13/h12-13H,1-11H2 |
Clé InChI |
KLBZBKHPWGWONE-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CCCCCCCC2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)




![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)

![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)
![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)
![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)

